![molecular formula C8H12O3 B15071849 (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one](/img/structure/B15071849.png)
(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Hydroxy-2-oxaspiro[44]nonan-3-one is a spirocyclic compound characterized by a unique structure that includes a spiro[44]nonane core with a hydroxy group and an oxaspiro moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Hydroxy-2-oxaspiro[4One common method involves the use of a [3+2] cycloaddition reaction between a nitrile imine and an arylidenethiohydantoin . This reaction proceeds under mild conditions and provides the spirocyclic product in good yields.
Industrial Production Methods
Industrial production of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one may involve scalable synthetic routes that ensure high yield and purity. Techniques such as high-pressure reactions and preparative high-performance liquid chromatography (HPLC) are often employed to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxaspiro moiety can be reduced to form a diol.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the oxaspiro moiety can interact with enzymes and receptors. These interactions can modulate the activity of proteins and enzymes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Azaspiro[4.4]nonan-1-oxyl: A spirocyclic compound with a similar core structure but different functional groups.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Another spirocyclic compound with distinct biological activities.
Uniqueness
(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one is unique due to its specific combination of hydroxy and oxaspiro functionalities, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H12O3 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
(4S)-4-hydroxy-2-oxaspiro[4.4]nonan-3-one |
InChI |
InChI=1S/C8H12O3/c9-6-7(10)11-5-8(6)3-1-2-4-8/h6,9H,1-5H2/t6-/m1/s1 |
Clé InChI |
WKCZDDXNJWASQB-ZCFIWIBFSA-N |
SMILES isomérique |
C1CCC2(C1)COC(=O)[C@H]2O |
SMILES canonique |
C1CCC2(C1)COC(=O)C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


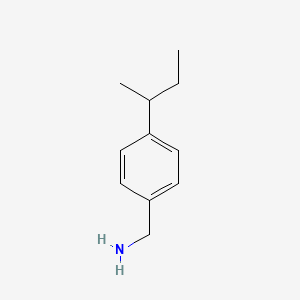
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B15071775.png)
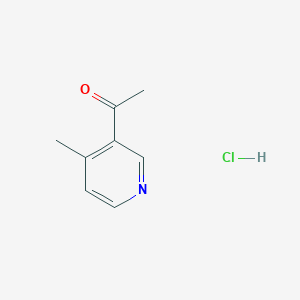

![2,5,6-Trimethylpyrazolo[1,5-a]pyridine](/img/structure/B15071797.png)
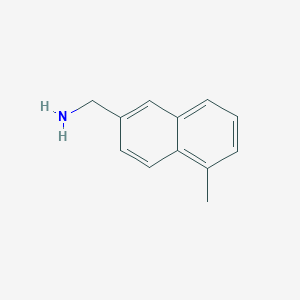
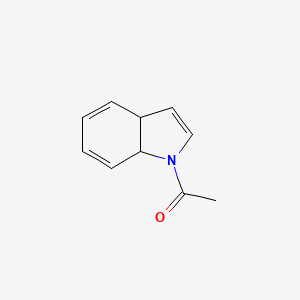



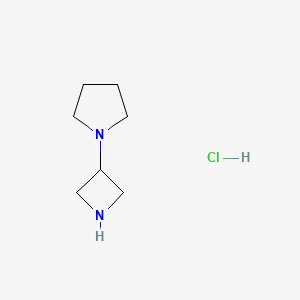
![2H-Isoxazolo[4,5-B]indole](/img/structure/B15071828.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B15071834.png)

